molecular formula C26H24N2O3 B7691617 N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide

Cat. No. B7691617
M. Wt: 412.5 g/mol
InChI Key: DBBVVWDFXJZVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide, also known as DMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMB belongs to the family of benzamide derivatives and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in cellular metabolism and survival. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases, which are involved in the regulation of gene expression and cellular differentiation. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to modulate the activity of various transcription factors, including NF-κB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various research applications. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to possess antioxidant and anti-inflammatory properties, which are key factors in the development of various diseases. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to modulate the activity of various enzymes involved in cellular metabolism and survival, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has several advantages for lab experiments, including its high yield and purity, as well as its unique biochemical and physiological properties. However, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide, including its potential therapeutic applications in various diseases, as well as its mechanism of action and pharmacokinetics. Future research should also focus on the development of novel analogs of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide with improved pharmacokinetic properties and reduced toxicity. Additionally, research should focus on the optimization of the synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide and its analogs to improve yield and purity. Overall, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has significant potential for various research applications and may hold promise for the development of novel therapeutics in the future.

Synthesis Methods

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide can be synthesized through a multistep process involving the reaction between 2-hydroxy-3-methoxybenzaldehyde and 2,5-dimethylaniline, followed by the condensation reaction with 3-formylchromone. The final product is obtained through the reduction and acetylation of the intermediate compound. The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been optimized and can be achieved with high yield and purity.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to improve glucose tolerance and insulin sensitivity by modulating the activity of key enzymes involved in glucose metabolism. In neurodegenerative disorder research, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to protect neuronal cells from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-17-11-12-18(2)24(13-17)28(26(30)20-8-6-9-22(15-20)31-3)16-21-14-19-7-4-5-10-23(19)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBVVWDFXJZVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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